molecular formula C3HF5N4 B2507738 5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole CAS No. 740053-57-0

5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole

Cat. No. B2507738
CAS RN: 740053-57-0
M. Wt: 188.061
InChI Key: AQRFLATZASBDNT-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole is a compound that belongs to the class of 5-substituted 1H-tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted tetrazoles are of particular interest due to their utility in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar acidity but higher lipophilicity and metabolic resistance . Although the specific compound this compound is not directly mentioned in the provided papers, the general chemistry and reactivity of 5-substituted tetrazoles can be inferred.

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including those with perfluoroalkyl groups, typically involves the cyclization of nitriles or the reaction of azides with nitriles or other precursors. Methods such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as catalysts have been explored to improve the efficiency and eco-friendliness of these syntheses . The synthesis of 5-(tetrazol-1-yl)-2H-tetrazole, a related compound, was achieved through the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid .

Molecular Structure Analysis

The molecular structure of 5-substituted tetrazoles is characterized by the presence of a tetrazole ring, which can act as a ligand in coordination chemistry due to its nitrogen atoms. For instance, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole has been used as a chelating ligand in the synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes . The tetrazole ring can coordinate with metals through different nitrogen atoms, leading to various structural motifs.

Chemical Reactions Analysis

5-Substituted tetrazoles exhibit diverse reactivity patterns, often participating in reactions with unsaturated compounds, such as alkenes and alkynes, to form difluoromethylenated compounds . They can also react with pentafluoropyridine under basic conditions, leading to regioselective substitution at the pyridine ring or degradation of the tetrazole ring, depending on the substituents present . The reactivity is influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles are influenced by their high nitrogen content and the nature of their substituents. For example, perfluoroaryl-1H-tetrazoles have been synthesized and their mass spectrometry analysis showed clean elimination of mainly N2 and CF2 from the tetrazolate anions . The presence of fluorinated substituents can significantly affect the lipophilicity and acidity of the tetrazole, making them more suitable for certain applications, such as in medicinal chemistry . The energetic properties of tetrazoles, including their sensitivity to physical stimuli and detonation characteristics, have also been studied, indicating their potential as energetic materials .

Scientific Research Applications

Synthesis and Coordination Chemistry

Tetrazoles, including fluorinated variants like 5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole, are involved in the synthesis and coordination chemistry with metals. These compounds have been studied for their potential in creating various metal complexes, with specific focus on their synthesis methods and the stability of these complexes. For instance, attempts to prepare fluorinated 5-aryl-1H-tetrazoles demonstrated the challenges and successes in synthesizing these compounds and exploring their coordination chemistry, particularly in relation to their interactions with metals like copper, leading to insights into their structural and magnetic properties (Gerhards et al., 2015).

Medicinal Chemistry Applications

Tetrazole derivatives, including 5-substituted variants, are significant in medicinal chemistry due to their bioisosteric replacement for carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance. This makes them crucial in drug design, enhancing the pharmacokinetics, pharmacodynamics, and metabolism of drugs. The synthesis and functionalization of these compounds are pivotal in creating more effective pharmaceutical agents (Roh et al., 2012).

Advanced Synthesis Techniques

Recent advancements in the synthesis of 5-substituted 1H-tetrazoles have been highlighted, focusing on more efficient and ecofriendly methods. These developments are crucial for the broader application of tetrazoles in various fields, including but not limited to medicinal chemistry. The exploration of novel synthesis techniques such as microwave-assisted synthesis and the use of nanoparticles as catalysts demonstrates the ongoing efforts to improve the synthesis efficiency of these compounds (Mittal & Awasthi, 2019).

Energetic Materials and Explosives

Certain tetrazole derivatives are investigated for their potential in energetic materials and explosives, showcasing the versatility of these compounds beyond pharmaceutical applications. The preparation, characterization, and conversion of tetrazole-based compounds into high-energy materials emphasize the chemical diversity and utility of tetrazoles in creating compounds with significant explosive properties (Haiges & Christe, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some tetrazole derivatives are used in pharmaceuticals, where their mechanism of action would involve interaction with biological targets .

Safety and Hazards

Like all chemicals, tetrazoles should be handled with care. They can present hazards depending on their specific chemical structure and properties .

Future Directions

The study of tetrazoles is an active area of research, with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5N4/c4-2(5,3(6,7)8)1-9-11-12-10-1/h(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRFLATZASBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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